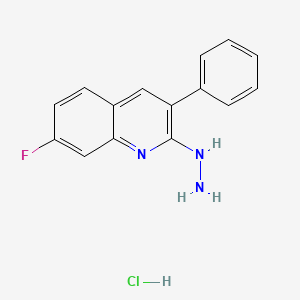
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H13ClFN3. It is known for its unique structure, which includes a quinoline core substituted with a fluoro group at the 7th position, a hydrazino group at the 2nd position, and a phenyl group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Phenyl Substitution: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for the Skraup synthesis and efficient purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild heating conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The fluoro group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
2-Hydrazinoquinoline: Lacks the fluoro and phenyl substitutions, resulting in different chemical properties and biological activities.
7-Fluoroquinoline: Lacks the hydrazino and phenyl substitutions, making it less reactive in certain chemical reactions.
3-Phenylquinoline: Lacks the fluoro and hydrazino substitutions, affecting its overall reactivity and biological activity.
Uniqueness
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is unique due to the combination of its fluoro, hydrazino, and phenyl substitutions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .
特性
CAS番号 |
1171860-68-6 |
|---|---|
分子式 |
C15H13ClFN3 |
分子量 |
289.73 g/mol |
IUPAC名 |
(7-fluoro-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C15H12FN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H |
InChIキー |
YUFNSJWAVIBWTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


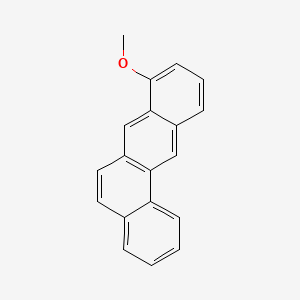
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
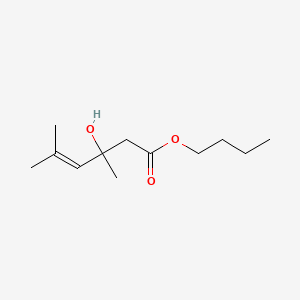
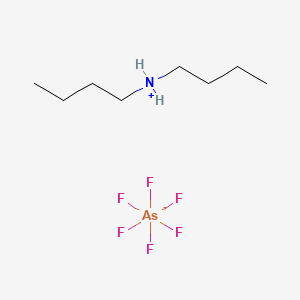
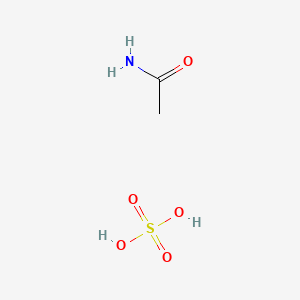


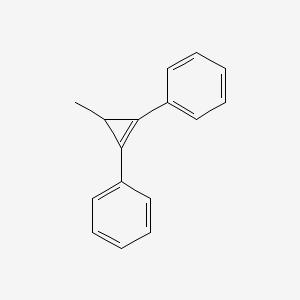



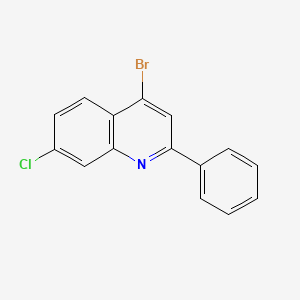
![1-[(4E,8E)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-yl]ethanone](/img/structure/B15344871.png)

